Methyl 1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate
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Overview
Description
Preparation Methods
The synthesis of 1-Hydroxy-4-carboxyl-2,2,6,6-tetramethylpiperidine, Methyl Ester involves several steps. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction to yield the intermediate triacetone amine . This intermediate is then further reacted to produce the final compound. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
1-Hydroxy-4-carboxyl-2,2,6,6-tetramethylpiperidine, Methyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like KBrO₃ and NH₂OH•HCl, which generate NOx and Br⁻ anions in situ . These reactions often result in the formation of carbonyl compounds and other derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a spin label to study molecular interactions and dynamics . In biology, it is employed to measure reactive oxygen species generation in heart muscle by electron spin resonance spectroscopy . In medicine, it has been used to investigate the protective effects against oxidative damage . Industrially, it is utilized in the characterization of antagonist and agonist binding sites of receptors .
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-carboxyl-2,2,6,6-tetramethylpiperidine, Methyl Ester involves its ability to scavenge reactive oxygen species (ROS) and ameliorate oxidative damage . It interacts with molecular targets such as the SIRT6-HIF-1α signaling pathway, which plays a role in reducing lung injury .
Comparison with Similar Compounds
Similar compounds to 1-Hydroxy-4-carboxyl-2,2,6,6-tetramethylpiperidine, Methyl Ester include 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) and 1-Hydroxy-2,2,6,6-tetramethylpiperidine . These compounds share similar structural features but differ in their specific applications and reactivity. For example, Tempol is known for its use in scavenging ROS and protecting cells from oxidative damage , while 1-Hydroxy-2,2,6,6-tetramethylpiperidine is a mild base and a reduced derivative of the popular radical TEMPO .
Properties
IUPAC Name |
methyl 1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2)6-8(9(13)15-5)7-11(3,4)12(10)14/h8,14H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMJKCJKQUNPKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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